molecular formula C7H8N2O4S B13632020 4-Methyl-5-sulfamoylpyridine-2-carboxylicacid

4-Methyl-5-sulfamoylpyridine-2-carboxylicacid

Cat. No.: B13632020
M. Wt: 216.22 g/mol
InChI Key: ZNHOTWYNXFENIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-5-sulfamoylpyridine-2-carboxylicacid is an organic compound with the molecular formula C7H8N2O4S. It is a derivative of pyridine, characterized by the presence of a methyl group at the 4-position, a sulfamoyl group at the 5-position, and a carboxylic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-methylpyridine with chlorosulfonic acid to introduce the sulfamoyl group, followed by hydrolysis to form the carboxylic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-sulfamoylpyridine-2-carboxylicacid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methyl-5-sulfamoylpyridine-2-carboxylicacid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-5-sulfamoylpyridine-2-carboxylicacid involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates of certain enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison: 4-Methyl-5-sulfamoylpyridine-2-carboxylicacid is unique due to the presence of both a sulfamoyl group and a carboxylic acid group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler counterparts .

Properties

Molecular Formula

C7H8N2O4S

Molecular Weight

216.22 g/mol

IUPAC Name

4-methyl-5-sulfamoylpyridine-2-carboxylic acid

InChI

InChI=1S/C7H8N2O4S/c1-4-2-5(7(10)11)9-3-6(4)14(8,12)13/h2-3H,1H3,(H,10,11)(H2,8,12,13)

InChI Key

ZNHOTWYNXFENIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1S(=O)(=O)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.